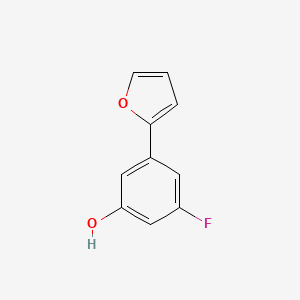

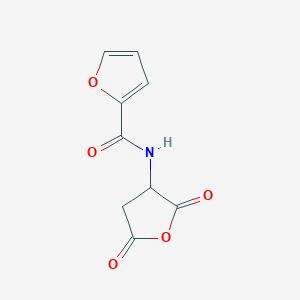

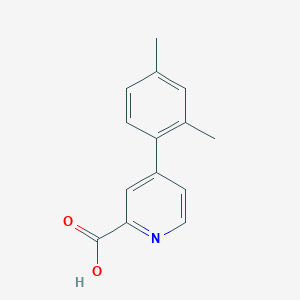

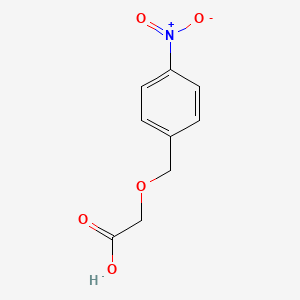

2-((4-Nitrobenzyl)oxy)acetic acid

説明

“2-((4-Nitrobenzyl)oxy)acetic acid” is a chemical compound used in scientific research1. It has immense potential for applications in drug development, organic synthesis, and catalysis due to its unique properties and reactivity1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol” involves a reaction of “2,3,5-trimethylbenzene-1,4-diol” with acetic acid and acetic anhydride2. However, the exact synthesis process for “2-((4-Nitrobenzyl)oxy)acetic acid” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “2-((4-Nitrobenzyl)oxy)acetic acid” is not explicitly provided in the available resources. However, it can be inferred that it contains a nitrobenzyl group attached to an oxyacetic acid group.Chemical Reactions Analysis

The specific chemical reactions involving “2-((4-Nitrobenzyl)oxy)acetic acid” are not detailed in the available resources. However, reactions at the benzylic position, which is present in this compound, typically involve free radical bromination, nucleophilic substitution, and oxidation3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-((4-Nitrobenzyl)oxy)acetic acid” are not detailed in the available resources. However, it is mentioned that this compound is a versatile chemical compound used in scientific research, indicating its stability and reactivity1.科学的研究の応用

Organic Synthesis and Protective Group Chemistry

- Selective Removability and Protecting Group Utility : (2-Nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, serves as a protective group for hydroxyl functions in organic synthesis. Its selective removability under mild conditions without affecting other sensitive functional groups highlights its utility in complex molecule synthesis (Daragics & Fügedi, 2010).

Photoreactive Materials and Linkers

- Photocleavable Linkers : The design of photocleavable linkers based on the 4-acetyl-2-nitrobenzyl moiety for selective and orthogonal disconnection of attached groups upon irradiation demonstrates the potential of nitrobenzyl derivatives in the development of light-responsive materials (Kammari et al., 2010).

Catalysis and Surface Modification

- Decarboxylation and Surface Modification : Research on the spontaneous decomposition of 4-nitrophenylacetic acid and its ability to generate radicals that can modify carbon surfaces underscores its role in catalysis and materials science. This process facilitates the generation of hydrogen and the creation of covalently modified surfaces with 4-nitrobenzyl groups, showcasing the compound's utility in surface science and catalysis (Ramírez-Delgado et al., 2017).

Chemical Reactivity and Mechanistic Insights

- Nitro-Mannich Reaction for Synthesizing 1,2-Diamines : The role of acetic acid in promoting the addition of lithium nitropropanate to aldimines, leading to the synthesis of β-nitroamines, exemplifies the use of nitrobenzyl derivatives in understanding and enhancing chemical reactivity for the production of valuable organic compounds (Anderson et al., 2005).

Environmental and Green Chemistry

- Mild and Environmentally Benign Catalysis : A novel 3-nitrobenzeneboronic acid showcased as an efficient catalyst for the acetylation of alcohols under solvent-free conditions represents the compound's application in promoting environmentally friendly chemical transformations (Tale & Adude, 2006).

Safety And Hazards

The safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled56. However, the specific safety and hazards associated with “2-((4-Nitrobenzyl)oxy)acetic acid” are not explicitly mentioned in the available resources.

将来の方向性

“2-((4-Nitrobenzyl)oxy)acetic acid” offers immense potential for applications in drug development, organic synthesis, and catalysis due to its unique properties and reactivity1. Its future directions could involve further exploration of these applications, as well as a more detailed investigation of its synthesis, properties, and safety profile.

Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

特性

IUPAC Name |

2-[(4-nitrophenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUONVPXUICHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Nitrobenzyl)oxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。